2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide
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Overview
Description
2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide is an organic compound that features a sulfonamide group attached to a phenyl ring and a thiophene ring
Mechanism of Action
Target of Action
Sulfonamides, a group of compounds that contain the structure so2nh2, are known to have broad biological properties .
Mode of Action
It’s worth noting that sulfonamides generally work by inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is essential for their growth .
Biochemical Pathways
It’s known that sulfonamides interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid, a crucial step in bacterial dna synthesis .
Result of Action
As a sulfonamide, it’s likely to inhibit bacterial growth by preventing the synthesis of folic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide typically involves the reaction of 2-phenylethanesulfonyl chloride with thiophen-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-[(thiophen-2-yl)methyl]ethane-1-sulfonamide
- 2-phenyl-N-[(furan-3-yl)methyl]ethane-1-sulfonamide
- 2-phenyl-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide
Uniqueness
2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties that can influence its reactivity and interactions with biological targets. The position of the thiophene ring (at the 3-position) also differentiates it from similar compounds, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-phenyl-N-(thiophen-3-ylmethyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c15-18(16,14-10-13-6-8-17-11-13)9-7-12-4-2-1-3-5-12/h1-6,8,11,14H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDNTLFKHARTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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